molecular formula C16H10N4 B14657899 3-Phenyl[1,2,4]triazino[5,6-c]quinoline CAS No. 51168-75-3

3-Phenyl[1,2,4]triazino[5,6-c]quinoline

Cat. No.: B14657899
CAS No.: 51168-75-3
M. Wt: 258.28 g/mol
InChI Key: LSVHNDMVAMPKBO-UHFFFAOYSA-N
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Description

3-Phenyl[1,2,4]triazino[5,6-c]quinoline is a fused heterocyclic compound featuring a quinoline core annulated with a [1,2,4]triazine ring at the 5,6-c positions and a phenyl substituent at the 3-position. Its synthesis involves the fusion of a (hetero)arene ring to the triazine moiety, as described in studies utilizing ¹H/¹³C NMR, IR, UV-vis spectroscopy, and HRMS for characterization. Single-crystal X-ray diffraction (XRD) unambiguously confirmed its angular fused structure, highlighting the planar geometry and conjugation across the fused aromatic system .

Properties

CAS No.

51168-75-3

Molecular Formula

C16H10N4

Molecular Weight

258.28 g/mol

IUPAC Name

3-phenyl-[1,2,4]triazino[5,6-c]quinoline

InChI

InChI=1S/C16H10N4/c1-2-6-11(7-3-1)16-18-14-10-17-13-9-5-4-8-12(13)15(14)19-20-16/h1-10H

InChI Key

LSVHNDMVAMPKBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4N=C3)N=N2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Fusion Pattern: Angular fusion (e.g., triazino[5,6-c]quinoline) vs. linear fusion (e.g., triazino[5,6-b]indole) alters electronic properties and steric accessibility .
  • Substituent Effects : Electron-withdrawing groups (e.g., bromine in compound 25) enhance reactivity, while phenyl groups (as in the target compound) improve π-stacking interactions .
  • Synthetic Complexity: Diazotization and coupling strategies (e.g., for pyrazoloquinolines) require precise control, whereas ring-fusion methods (e.g., azide cyclization) offer scalability .

Mechanistic Insights :

  • The triazine ring’s electron-deficient nature facilitates interactions with fungal enzyme active sites, while the quinoline core contributes to membrane penetration .
  • Bromine substituents (e.g., in compound 25) may increase lipophilicity, improving bioavailability .
Physicochemical and Spectroscopic Comparisons
  • UV-vis Spectroscopy: The target compound’s absorption maxima (~350 nm) suggest extended conjugation, distinct from pyrazoloquinolines (λmax ~320 nm) .
  • XRD Data: Angular fusion in triazino[5,6-c]quinoline results in a dihedral angle of <5° between fused rings, whereas pyrazoloquinolines exhibit slight distortion (~10°) due to pyrazole incorporation .

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